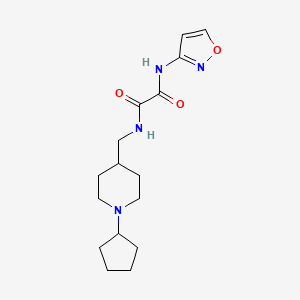

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O3/c21-15(16(22)18-14-7-10-23-19-14)17-11-12-5-8-20(9-6-12)13-3-1-2-4-13/h7,10,12-13H,1-6,8-9,11H2,(H,17,21)(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYZHHDCFNRBCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NC3=NOC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps:

Formation of the Cyclopentylpiperidine Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopentylpiperidine ring.

Introduction of the Isoxazole Ring: The isoxazole ring is introduced through a cyclization reaction involving suitable starting materials.

Formation of the Oxalamide Linkage: The final step involves the coupling of the cyclopentylpiperidine and isoxazole moieties through an oxalamide linkage, typically using reagents such as oxalyl chloride and appropriate amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

- The cyclopentylpiperidine group provides greater conformational rigidity compared to acetylated piperidine (Compound 13) or pyrrolidine (Compound 14).

Physicochemical Properties

Notes:

- The isoxazole ring in the target compound may enhance metabolic stability compared to thiazole-containing analogs, as heterocycles with oxygen (e.g., isoxazole) are less prone to oxidative metabolism than sulfur-containing thiazoles .

Biological Activity

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diversified sources.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C16H22N4O3

- Molecular Weight : 318.37 g/mol

The structure consists of a cyclopentyl piperidine moiety and an isoxazole ring, contributing to its pharmacological properties.

Research indicates that this compound acts primarily as a modulator of specific neurotransmitter systems. It has shown promising results in targeting the central nervous system (CNS), particularly in the modulation of serotonin and dopamine receptors. This modulation can lead to various therapeutic effects, including anxiolytic and antidepressant properties.

Pharmacological Effects

- Anxiolytic Activity : In preclinical studies, the compound demonstrated significant anxiolytic effects in rodent models. The administration of varying doses resulted in reduced anxiety-like behaviors as measured by elevated plus maze tests.

- Antidepressant Activity : The compound has also been evaluated for its antidepressant potential. Studies using forced swim tests indicated that it could reduce immobility time, suggesting an antidepressant effect.

- Neuroprotective Effects : Preliminary findings suggest that this compound may possess neuroprotective properties, potentially through antioxidant mechanisms that mitigate oxidative stress in neuronal cells.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anxiolytic effects | Significant reduction in anxiety-like behavior in mice (p < 0.05). |

| Study 2 | Assess antidepressant potential | Decreased immobility time in forced swim tests indicating antidepressant activity (p < 0.01). |

| Study 3 | Investigate neuroprotective effects | Reduction of oxidative stress markers in neuronal cultures treated with the compound. |

Q & A

Basic: What synthetic strategies are effective for preparing N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide, and how can stereochemical purity be ensured?

Methodological Answer:

The synthesis of oxalamide derivatives typically involves coupling reactions between amines and oxalic acid derivatives. For example, TBTU (tetramethyluronium tetrafluoroborate) and TEA (triethylamine) are widely used to activate carboxylic acids for amide bond formation . Key steps include:

- Amine Activation : Reacting the piperidine-substituted amine (e.g., 1-cyclopentylpiperidin-4-ylmethylamine) with activated oxalic acid intermediates.

- Purification : Use silica gel column chromatography to isolate intermediates, followed by recrystallization or HPLC for final purification .

- Stereochemical Control : Chiral HPLC or NMR analysis (e.g., ¹H NMR signals at δ 4.65–5.48 ppm for stereogenic centers) can resolve isomer mixtures. For example, stereoisomer ratios in similar compounds were confirmed via integration of diastereotopic proton signals .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the antiviral potential of this compound against HIV entry mechanisms?

Methodological Answer:

SAR studies should focus on:

- Core Modifications : Replace the cyclopentyl group with other alkyl/aryl groups (e.g., acetyl or morpholino substituents) to assess binding affinity to the HIV CD4-binding site .

- Functional Group Analysis : Compare the isoxazole ring’s electronic properties (e.g., via Hammett constants) with thiazole or pyridine analogs to determine optimal hydrogen-bonding interactions .

- Biological Assays : Use pseudotyped virus entry assays to measure IC₅₀ values. For instance, compounds with hydroxyethylthiazole moieties showed enhanced antiviral activity (IC₅₀ < 1 μM) in similar studies .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- LC-MS/APCI+ : Confirm molecular weight (e.g., observed [M+H⁺] peaks within ±0.1 Da of theoretical values) .

- HPLC : Assess purity (>95%) using C18 columns with UV detection at 215–254 nm .

- ¹H NMR : Identify key signals (e.g., cyclopentyl protons at δ 1.10–2.20 ppm, isoxazole protons at δ 8.35–10.75 ppm) .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

Methodological Answer:

- Metabolic Stability Testing : Use liver microsome assays to identify metabolic hotspots (e.g., oxidation of the cyclopentyl group) that reduce in vivo efficacy .

- Pharmacokinetic Profiling : Measure plasma half-life and bioavailability via LC-MS/MS. Adjust dosing regimens if rapid clearance is observed .

- Formulation Optimization : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance solubility and tissue penetration .

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Perform reactions in fume hoods to prevent inhalation of fine particulates .

- Spill Management : Neutralize acidic/basic residues with appropriate buffers before disposal .

Advanced: How can computational methods (e.g., molecular docking) predict this compound’s interaction with biological targets like HIV gp120?

Methodological Answer:

- Docking Software : Use AutoDock Vina or Schrödinger Suite to model binding poses within the CD4-binding pocket .

- Free Energy Calculations : Apply MM-GBSA to estimate binding energies. For example, oxalamide derivatives with hydrophobic cyclopentyl groups showed stronger van der Waals interactions in simulations .

- Validation : Cross-reference docking results with mutagenesis data (e.g., gp120 D368R mutations disrupting binding) .

Basic: What are common synthetic impurities in this compound, and how can they be detected?

Methodological Answer:

- Impurity Profiling : Use LC-MS to identify byproducts like unreacted amines or hydrolyzed oxalamide intermediates .

- Reference Standards : Compare retention times with commercially available impurities (e.g., tert-butyl carbamate-protected intermediates) .

Advanced: How can isotopic labeling (e.g., ¹³C or ¹⁵N) aid in studying this compound’s metabolic pathways?

Methodological Answer:

- Synthesis of Labeled Analogs : Introduce ¹³C at the oxalamide carbonyl group via labeled oxalic acid precursors .

- Mass Spectrometry : Track labeled metabolites in hepatocyte assays to identify cleavage sites (e.g., piperidine ring oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.